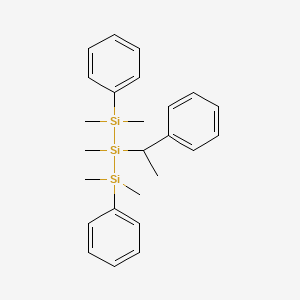
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- is a complex organosilicon compound It is characterized by its unique structure, which includes three silicon atoms bonded in a chain, with various methyl and phenyl groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- typically involves the reaction of organosilicon precursors under controlled conditions. One common method involves the hydrosilylation of alkenes or alkynes with silanes in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing specialized reactors and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反应分析
Types of Reactions
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of simpler silanes.
Substitution: This compound can participate in substitution reactions where one of the methyl or phenyl groups is replaced by another functional group, often facilitated by a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Various catalysts such as platinum or palladium; reactions may require elevated temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce simpler silanes.
科学研究应用
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in radical reactions and as a reducing agent.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
作用机制
The mechanism of action of Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- involves its ability to participate in radical reactions. The silicon atoms in the compound can stabilize radical intermediates, making it an effective reducing agent. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through radical mechanisms.
相似化合物的比较
Similar Compounds
- Trisilane, 1,1,3,3-tetramethyl-2,2-diphenyl-
- Trisilane, 1,1,2,2,3,3-hexamethyl-1,3-diphenyl-
- Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trifluoromethyl)-2-(trimethylsilyl)-
Uniqueness
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for specialized applications in research and industry.
属性
CAS 编号 |
510727-25-0 |
|---|---|
分子式 |
C25H34Si3 |
分子量 |
418.8 g/mol |
IUPAC 名称 |
bis[dimethyl(phenyl)silyl]-methyl-(1-phenylethyl)silane |
InChI |
InChI=1S/C25H34Si3/c1-22(23-16-10-7-11-17-23)28(6,26(2,3)24-18-12-8-13-19-24)27(4,5)25-20-14-9-15-21-25/h7-22H,1-6H3 |
InChI 键 |
WIOSOJPDAAHFLS-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)[Si](C)([Si](C)(C)C2=CC=CC=C2)[Si](C)(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
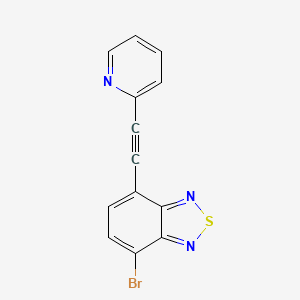
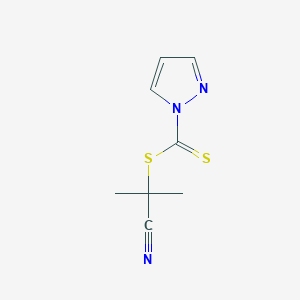
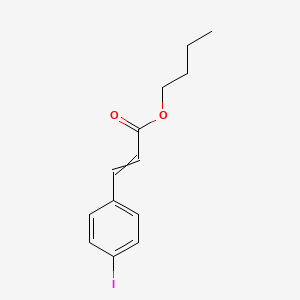

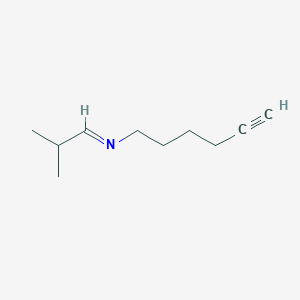
![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)
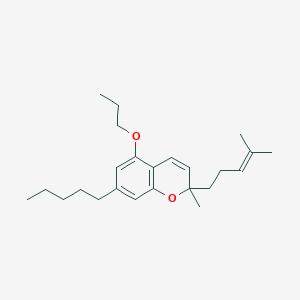

![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)

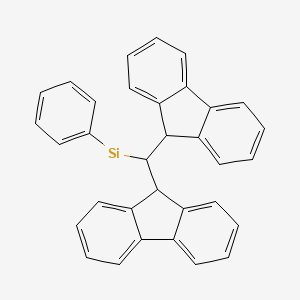
![[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile](/img/structure/B14232299.png)
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
